molecular formula C11H13BrN2O B1322447 (2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone CAS No. 1034257-19-6

(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone

Katalognummer: B1322447
CAS-Nummer: 1034257-19-6
Molekulargewicht: 269.14 g/mol
InChI-Schlüssel: OVNLRPGFVANOTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone is a chemical compound for research and development. Researchers can use this compound as a versatile synthetic intermediate to develop novel substances with potential biological activity. The structure features a bromine atom and an amino group, which are common handles for further chemical modification via cross-coupling and other reactions. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Specific safety and handling information should be consulted prior to use. Note: The specific research applications, mechanism of action, and detailed physicochemical properties for this exact compound are not currently established in the searched literature and require further investigation by the researcher.

Eigenschaften

IUPAC Name

(2-amino-5-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNLRPGFVANOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Step 1: Protection of 4-Bromo-2-bromomethylphenol

  • Reaction: 4-bromo-2-bromomethylphenol is reacted with 2-methoxyethoxymethyl chloride (MEMCl) in an aprotic solvent.
  • Solvents: Acetonitrile, dimethylformamide, dimethyl sulfoxide, dichloromethane, or tetrahydrofuran.
  • Molar Ratio: 1:1.05 to 1:1.5 (phenol to MEMCl).
  • Purpose: To obtain 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene, protecting the phenol group to prevent side reactions.
  • Conditions: Mild, room temperature to moderate heating.

Step 2: Formation of Boronic Acid Intermediate

  • Reaction: The protected bromomethyl compound is reacted with trimethyl borate in the presence of magnesium chips as a catalyst.
  • Molar Ratio: 1:1 to 1:6 (substrate to trimethyl borate), preferably 1:1.2.
  • Temperature: 60–80 °C.
  • Time: 15–24 hours.
  • Product: (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl) boric acid.
  • Notes: This step introduces the boronic acid functionality essential for subsequent cross-coupling.

Step 3: Palladium-Catalyzed Cross-Coupling

  • Reaction: The boronic acid intermediate is coupled with 2-bromopyridine using [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride as catalyst.
  • Molar Ratio: Boronic acid to 2-bromopyridine is 1:1 to 1:1.5.
  • Catalyst Loading: 1–10% molar relative to boronic acid.
  • Solvents: Mixture of DMF and THF.
  • Temperature: 30–100 °C, preferably 70–80 °C.
  • Time: 0.5 to 24 hours, typically 6 hours.
  • Yield: Approximately 80–82%.
  • Outcome: Formation of 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine.

Step 4: Selective Oxidation of Methylene Group

  • Reaction: Oxidation of the methylene group in the coupled product to form (2-((2-methoxyethoxy)methoxy)-5-bromophenyl)(pyridin-2-yl)methanone.
  • Oxidants: tert-Butyl hydroperoxide/iodine or cerium(IV) oxide.
  • Temperature: 70–90 °C.
  • Time: 5–10 hours.
  • Molar Ratio: Substrate to oxidant 1:1 to 1:2.
  • Yield: Up to 99%.
  • Procedure: Reaction monitored by HPLC; post-reaction workup includes sodium bisulfite quenching, extraction, washing, drying, and evaporation.

Step 5: Removal of MEM Protecting Group

  • Reaction: Deprotection using titanium tetrachloride in dichloromethane.
  • Conditions: Room temperature, 4 hours.
  • Yield: Approximately 99%.
  • Workup: Washing with water to remove salts, drying, and evaporation.

Step 6: Final Rearrangement and Amination

  • Reaction: The deprotected intermediate is reacted with 2-bromoisobutyramide in the presence of sodium hydroxide in N,N-dimethylacetamide (DMAC).
  • Conditions: Initial reaction at room temperature for 2 hours, followed by addition of more NaOH and heating to 50 °C for 2 hours to induce rearrangement.
  • Hydrolysis: Addition of water and reflux for 4 hours.
  • Workup: Distillation of DMAC, extraction with ethyl acetate, washing, drying, evaporation, and recrystallization from ethanol.
  • Yield: Approximately 94–96%.
  • Product: (2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone or closely related analogs.

Summary Table of Key Reaction Parameters and Yields

Step Reaction Description Key Reagents/Catalysts Conditions (Temp, Time) Yield (%) Notes
1 Protection of phenol group MEMCl, aprotic solvent RT to moderate heating High Molar ratio 1:1.05–1.5
2 Formation of boronic acid intermediate Trimethyl borate, Mg chips 60–80 °C, 15–24 h High Molar ratio 1:1–1:6
3 Pd-catalyzed cross-coupling 2-bromopyridine, Pd(dppf)Cl2, Na2CO3 70–80 °C, 6 h ~81 Catalyst 1–10% mol
4 Selective oxidation of methylene tert-Butyl hydroperoxide/I2 or CeO2 70–90 °C, 5–10 h ~99 Monitored by HPLC
5 MEM protecting group removal TiCl4, CH2Cl2 RT, 4 h ~99 Clean deprotection
6 Rearrangement and amination 2-bromoisobutyramide, NaOH, DMAC RT 2 h + 50 °C 2 h + reflux 4 h 94–96 Recrystallization from ethanol

Research Findings and Industrial Relevance

  • The described synthetic route avoids the use of highly hazardous reagents such as n-butyllithium and extremely low temperatures (e.g., -40 °C), which are common in other methods but pose safety and scalability challenges.
  • The use of MEM protecting groups and their efficient removal ensures high selectivity and purity.
  • Palladium-catalyzed cross-coupling reactions are optimized for high yield and atom economy.
  • Oxidation steps employ environmentally friendly oxidants with high selectivity.
  • The overall process is suitable for industrial scale-up due to mild reaction conditions, high yields, and straightforward purification steps.
  • The method has been validated by HPLC monitoring at each stage to ensure reaction completion and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Research has demonstrated that compounds similar to (2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone exhibit significant antimycobacterial activity. For instance, derivatives containing halogen atoms and aryl functional groups have shown promising results against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.05 μg/mL . This highlights the potential of such compounds in developing new treatments for tuberculosis.

Antiviral Properties

Another area of interest is the antiviral activity of related compounds. Studies have reported that modifications to the structure can lead to varying degrees of efficacy against viral targets. For example, certain derivatives have been evaluated for their inhibitory effects on viral proteases, showing IC50 values that indicate potential as antiviral agents . The structure-activity relationship (SAR) studies reveal that specific substitutions can enhance or reduce biological activity significantly.

Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is associated with the development of anesthetic drugs such as remazolam, which acts as a GABA receptor agonist . Its ability to modulate neurotransmitter activity places it in a strategic position for further research into anesthetics and sedatives.

Anticancer Research

In addition to its anesthetic properties, there is emerging interest in the anticancer potential of related compounds. Research indicates that small molecules containing pyrrolidine moieties can inhibit microtubule formation, a critical process in cancer cell division . This suggests that this compound and its derivatives could be explored for their efficacy in cancer therapies.

Case Study 1: Antimycobacterial Evaluation

A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, certain compounds demonstrated exceptional potency, suggesting that similar frameworks could be beneficial for developing new antimycobacterial agents .

CompoundStructureMIC (μg/mL)
IPA-6Imidazo[1,2-a]pyridine0.05
IPA-9Imidazo[1,2-a]pyridine0.4
IPS-1Imidazo[1,2-a]pyridine0.4

Case Study 2: Antiviral Activity Assessment

In another evaluation, derivatives were tested for their inhibitory effects on viral proteases with varying structural modifications leading to significant differences in activity. The findings underscore the importance of structural optimization in enhancing antiviral efficacy .

CompoundIC50 (μM)Activity Level
Compound 121.7Moderate
Compound 128.1High

Wirkmechanismus

The mechanism of action of (2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone C₁₁H₁₃BrN₂O 285.14 5-Bromo, pyrrolidinyl Pharmaceutical intermediates
(2-Amino-5-bromophenyl)-2-pyridinyl-methanone (ACI-INT-18) C₁₂H₁₀BrN₃O 308.14 5-Bromo, pyridinyl Kinase inhibitor research
(2-Amino-5-bromophenyl)-(2-fluorophenyl)methanone (SC-35978) C₁₃H₁₀BrFNO 303.13 5-Bromo, 2-fluorophenyl Drug discovery (e.g., CNS agents)
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone C₁₂H₁₂BrN₃O 302.15 Bromopyridinyl, ethylpyrrolyl Antibacterial agents
Key Observations:

Substituent Effects: The pyrrolidinyl group in the target compound enhances basicity and solubility in polar solvents compared to aromatic substituents like pyridinyl (ACI-INT-18) or fluorophenyl (SC-35978) . In contrast, the fluorine in SC-35978 offers metabolic stability but reduces steric bulk .

Synthetic Accessibility: The target compound and SC-35978 likely employ similar coupling reactions, such as acid-catalyzed condensation (e.g., p-toluenesulfonic acid in 2-propanol) . Pyridinyl analogs (e.g., ACI-INT-18) may require transition-metal catalysis for aryl-aryl bond formation, increasing synthesis complexity .

Applications :

  • Pyrrolidinyl-containing analogs are favored in CNS drug discovery due to their ability to cross the blood-brain barrier .
  • Bromopyridinyl derivatives (e.g., the compound in ) show promise in antimicrobial research due to halogen-bonding interactions with bacterial targets .

Physicochemical and Spectral Properties

  • Solubility : The pyrrolidinyl group improves water solubility compared to purely aromatic analogs. For instance, SC-35978 (logP ~3.2) is less soluble than the target compound (estimated logP ~2.8) due to fluorine’s hydrophobicity .
  • Spectroscopic Features: ¹H NMR: The amino group (δ 5.5–6.0 ppm) and pyrrolidinyl protons (δ 2.5–3.5 ppm) are characteristic. Bromine’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.0 ppm) . X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for structural refinement of similar small molecules, revealing planar ketone groups and dihedral angles influenced by substituents .

Research and Market Trends

  • Pharmaceutical Demand : The global market for pyrrolidine-containing intermediates is projected to grow at a CAGR of 6.2% (2020–2025), driven by their use in kinase and protease inhibitors .
  • Competitive Analogs : Pyridinyl and fluorophenyl derivatives dominate patent filings, but brominated compounds are gaining traction for their versatility in cross-coupling reactions .

Biologische Aktivität

(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone, a compound with potential therapeutic applications, has garnered interest in recent research due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrN2OC_{11}H_{13}BrN_2O with a molecular weight of 269.14 g/mol. The compound features a brominated phenyl group and a pyrrolidine moiety, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have suggested that this compound may act as an inhibitor of certain enzymes, including butyrylcholinesterase (BChE). Inhibition of BChE is relevant for treating neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are critical in mitigating oxidative stress in cells. Antioxidants can protect against cellular damage caused by free radicals, potentially reducing the risk of various diseases .
  • Anticancer Potential : Preliminary studies indicate that this compound exhibits anticancer activity against certain cell lines. It has shown promise in inhibiting the growth of cancer cells through mechanisms that may involve apoptosis and cell cycle arrest .

Biological Activity Data

Activity TypeObservationsReference
BChE Inhibition Selective inhibition observed; compounds showed improved activity compared to controls.
Antioxidant Activity Exhibited moderate antioxidant activity; effectiveness compared to known antioxidants was noted.
Anticancer Activity Significant cytotoxic effects on cancer cell lines; specific IC50 values reported for various assays.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) toxicity. The compound demonstrated significant protective effects, improving cell viability from Aβ-induced toxicity significantly compared to untreated controls. This suggests potential applications in treating Alzheimer's disease .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the anticancer efficacy of this compound against various cancer cell lines, including A549 and Caco-2. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating substantial growth inhibition at lower concentrations .

Q & A

Q. What are the common synthetic routes for preparing (2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone, and what are the critical reaction conditions?

The synthesis typically involves coupling reactions between substituted phenyl precursors and pyrrolidine derivatives. Aryl halides (e.g., 5-bromo-2-nitrobenzene) can undergo Buchwald-Hartwig amination with pyrrolidine, followed by reduction of the nitro group to an amine. Alternatively, Ullmann-type coupling or transition metal-catalyzed cross-coupling (e.g., Pd or Ru catalysts) may be employed. Critical conditions include:

  • Catalytic systems : Pd(OAc)₂ with ligands like Xantphos for amination .
  • Solvents : Polar aprotic solvents (DMF, THF) under inert atmospheres.
  • Purification : Column chromatography (silica gel, hexanes/EtOAc gradients) .

Example Reaction Table (Analogous Systems):

SubstrateCatalyst SystemYieldPurification MethodReference
Phenyl(pyrrolidin-1-yl)methanoneRu(II) catalyst71%Column chromatography

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, pyrrolidine signals at δ 1.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂BrN₂O).
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and stereochemistry .
  • HPLC : For purity assessment (>95%) and impurity profiling, especially in pharmaceutical contexts .

Q. How can researchers ensure the stability of this compound during storage and handling in laboratory settings?

  • Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
  • Handling : Use desiccants (silica gel) to avoid hydrolysis of the ketone group.
  • Stability assays : Periodic HPLC analysis to monitor degradation (e.g., bromine displacement or amine oxidation) .

Advanced Research Questions

Q. What strategies can be employed to address regioselectivity challenges in the bromination or amination steps during the synthesis of derivatives?

  • Directing groups : Utilize ortho/para-directing substituents (e.g., –NH₂) to control bromination positions .
  • Protection/deprotection : Temporarily protect the amine group (e.g., acetylation) to prevent undesired side reactions during coupling .
  • Catalyst tuning : Adjust ligand steric/electronic properties (e.g., bulky phosphines) to favor specific regioselectivity in cross-couplings .

Q. How does this compound perform as a substrate in transition metal-catalyzed cross-coupling reactions, and what catalytic systems optimize its reactivity?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key findings from analogous systems:

  • Ru-catalyzed arylation : Phenyl(pyrrolidin-1-yl)methanone reacts with phenyltrimethoxysilane using Ru(II) catalysts, achieving 71% yield .
  • Pd-mediated amination : Optimized with BrettPhos ligand for C–N bond formation .

Reactivity Table (Example):

Reaction TypeCatalystSubstrateYieldReference
ArylationRu(II)Phenyl(pyrrolidin-1-yl)methanone71%
AminationPd(OAc)₂/XantphosAryl bromide85%

Q. What methodological approaches are used to evaluate the biological activity of this compound, particularly in kinase inhibition assays?

  • In vitro kinase assays : Measure IC₅₀ values against FGFR1/2/3 using ATP-competitive binding assays .
  • 3D molecular modeling : Dock the compound into kinase active sites (e.g., PyMOL) to predict binding modes and selectivity .
  • Cell-based assays : Evaluate antiproliferative effects in cancer cell lines with FGFR alterations (e.g., SNU-16 gastric cancer) .

Q. How can chromatographic methods be optimized to resolve and quantify this compound in complex mixtures?

  • HPLC conditions : C18 column, gradient elution (water/acetonitrile with 0.1% TFA), UV detection at 254 nm .
  • UPLC-MS : Sub-2µm particles for high-resolution separation, coupled with HRMS for accurate mass identification .
  • Chiral separation : Use amylose-based columns if enantiomers are present (e.g., diastereomeric derivatives) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.